N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-25(24,19-10-5-2-6-11-19)20-12-7-13-21-14-16-22(17-15-21)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHATHPFWCUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with 3-chloropropylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, modifications to the piperazine moiety can enhance the compound's efficacy against various cancer cell lines. A study demonstrated that derivatives showed IC50 values as low as 0.39 µM against HCT116 and 0.46 µM against MCF-7 cells, indicating potent anticancer properties .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to possess activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. The structure of the compound allows for modifications that can enhance its interaction with microbial targets .
Biological Research
2.1 Neuropharmacological Applications
This compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in conditions such as depression and anxiety. The compound's interaction with serotonin receptors has been a focal point in research aimed at developing new antidepressants .
2.2 Inhibition of Protein Interactions
Studies have explored the compound's role in inhibiting protein interactions crucial for cancer cell survival, specifically targeting Bcl-2 and Bcl-xL proteins. These proteins are known to regulate apoptosis, and inhibitors of their activity can lead to increased cancer cell death .
Industrial Applications
3.1 Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a building block for more complex molecular structures. Its versatility allows chemists to create various derivatives that can be tailored for specific applications in drug development .
3.2 Material Science
The compound's sulfonamide group contributes to its potential use in material science, particularly in developing polymers and other materials with specific chemical properties. Its ability to form stable bonds makes it useful in creating durable materials .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes critical structural and physical properties of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Impact on Melting Points :
- Nitro and halogen substituents (e.g., in compounds) increase melting points (up to 250°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
- Bulky aromatic systems, such as tetrahydronaphthalen in 14e, moderately raise melting points (172–174°C) compared to the parent structure .
- Hydroxyl groups () may lower melting points by introducing competing hydrogen-bonding networks .
Pharmacological Potential
- (14e) : The tetrahydronaphthalen-piperazine hybrid may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets .
- : Trifluoromethylbenzenesulfonamide derivatives demonstrate antimicrobial activity, highlighting the role of electron-withdrawing groups in enhancing bioactivity .
Hydrogen-Bonding and Solubility
- Hydroxyl Substituents (): The -OH group in N-(4-hydroxyphenyl)benzenesulfonamide facilitates intermolecular hydrogen bonds (N—H⋯O, O—H⋯O), improving aqueous solubility compared to non-polar analogs .
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide, also referred to as 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, is a sulfonamide compound characterized by a benzenesulfonamide core and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 373.52 g/mol. The structure includes:
- A benzenesulfonamide core, which is known for its ability to interact with various biological targets.
- A 4-phenylpiperazine substituent, which may enhance its pharmacological properties.
Target Interactions
Research indicates that compounds with similar structures often target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes critical for cholinergic neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, thereby enhancing cognitive functions such as learning and memory .
In Vitro Studies
Studies involving related piperazine derivatives have demonstrated significant biological activities:
- Anticancer Activity : Compounds structurally similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .
- Antimicrobial Properties : Research on sulfonamide compounds has highlighted their antimicrobial activities, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Given its potential interaction with cholinergic systems, this compound could be explored for neuroprotective effects, particularly in conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Case Studies
Several studies have documented the synthesis and evaluation of piperazine derivatives:
- A study on a related compound demonstrated that it inhibited AChE effectively, leading to enhanced cholinergic activity in vitro .
- Another investigation into piperazine-based sulfonamides revealed their potential as anticancer agents, emphasizing the importance of structural modifications in enhancing biological activity .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | TBD |
| 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | Structure | AChE Inhibitor | TBD |
| 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | Structure | Neuroprotective Potential | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
